

# An In-Depth Technical Guide to the Discovery and Synthesis of Dersimelagon Phosphate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Dersimelagon Phosphate** (formerly MT-7117) is a first-in-class, orally bioavailable, small molecule, selective melanocortin 1 receptor (MC1R) agonist. Developed by Mitsubishi Tanabe Pharma, it is under investigation for the treatment of rare genetic photosensitive disorders, primarily erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP). Dersimelagon stimulates the production of eumelanin, the dark, photoprotective pigment in the skin, thereby aiming to increase pain-free light exposure for patients with these conditions. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, preclinical and clinical development of **Dersimelagon Phosphate**.

### Introduction

Erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP) are rare genetic disorders characterized by the accumulation of protoporphyrin IX in erythrocytes, plasma, and tissues.[1] This accumulation leads to severe phototoxicity, where exposure to sunlight causes excruciating pain, swelling, and burning sensations in the skin.[2] Current management strategies are primarily focused on sun avoidance, which significantly impacts the quality of life for patients.

**Dersimelagon Phosphate** emerges as a promising therapeutic agent that addresses the underlying mechanism of photosensitivity by enhancing the body's natural photoprotective



defenses. As a selective MC1R agonist, it mimics the action of the endogenous alphamelanocyte-stimulating hormone ( $\alpha$ -MSH) to promote the synthesis of eumelanin.[2][3]

# **Discovery and Rationale**

The discovery of Dersimelagon was rooted in the exploration of non-peptidic small molecules capable of activating the MC1R.[4] The therapeutic rationale is based on the well-established role of MC1R in regulating skin pigmentation. Activation of MC1R initiates a signaling cascade that shifts melanin production from the red/yellow pheomelanin to the brown/black, more photoprotective eumelanin.[5]

# **Chemical Structure and Properties**

Chemical Name: 1-(2-((3S,4R)-1-((3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl)-4-(methoxymethyl)pyrrolidin-3-yl)-5-(trifluoromethyl)phenyl)piperidine-4-carboxylic acid phosphate

Molecular Formula: C36H48F4N3O9P

Molecular Weight: 773.76 g/mol

CAS Number: 2490660-87-0 (phosphate salt)

## Synthesis of Dersimelagon Phosphate

A detailed, step-by-step synthesis protocol for **Dersimelagon Phosphate** is not publicly available in the reviewed literature, as is common for proprietary investigational compounds. However, the synthesis of its core heterocyclic structures, namely substituted pyrrolidine and piperidine-4-carboxylic acid, involves well-established organic chemistry principles. The discovery of Dersimelagon was reported to have originated from the structural exploration of a previously reported compound.[4]

General Synthetic Workflow:

The synthesis of a complex molecule like Dersimelagon would likely involve a multi-step process, including the stereoselective synthesis of the substituted pyrrolidine and piperidine building blocks, followed by their coupling and subsequent functional group manipulations.





Click to download full resolution via product page

Caption: General synthetic workflow for **Dersimelagon Phosphate**.



# **Mechanism of Action and Signaling Pathway**

Dersimelagon is a selective agonist of the melanocortin 1 receptor (MC1R), a G-protein coupled receptor (GPCR) primarily expressed on melanocytes.[2] Upon binding to MC1R, Dersimelagon activates the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[5] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte development and function. MITF then promotes the transcription of key enzymes involved in melanin synthesis, such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT), ultimately leading to an increased production of eumelanin.[5]



Click to download full resolution via product page

Caption: Dersimelagon-mediated MC1R signaling pathway.

# Experimental Protocols MC1R Binding Assay (General Protocol)

A competitive binding assay is typically used to determine the binding affinity of a compound to MC1R.

#### Methodology:

- Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human MC1R are cultured in appropriate media.[6]
- Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of the cultured cells.[7]



- Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [125]NDP-α-MSH) is incubated with the cell membranes in the presence of varying concentrations of the test compound (Dersimelagon).
- Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
- Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.
- Quantification: The radioactivity retained on the filter is measured using a gamma counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

## **cAMP Functional Assay (General Protocol)**

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in the MC1R signaling pathway.

#### Methodology:

- Cell Culture: HEK293 cells expressing MC1R are seeded in a multi-well plate.
- Compound Treatment: Cells are treated with varying concentrations of the test compound (Dersimelagon) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Incubation: The cells are incubated for a specified period to allow for cAMP accumulation.
- Cell Lysis: The cells are lysed to release the intracellular cAMP.
- cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[8]
- Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC<sub>50</sub>) is determined from the dose-response curve.



# Preclinical Pharmacology In Vitro Studies

Dersimelagon has demonstrated high affinity and selective agonistic activity for MC1R across different species.

Table 1: In Vitro Activity of Dersimelagon

| Parameter             | Human<br>MC1R | Cynomolgu<br>s Monkey<br>MC1R | Mouse<br>MC1R | Rat MC1R | Human<br>MC4R |
|-----------------------|---------------|-------------------------------|---------------|----------|---------------|
| EC <sub>50</sub> (nM) | 8.16          | 3.91                          | 1.14          | 0.251    | >1000         |
| Ki (nM)               | 2.26          | -                             | -             | -        | 32.9          |

Data sourced from MedchemExpress and other publications.[3]

In vitro studies using B16F1 mouse melanoma cells showed that Dersimelagon increased melanin production in a concentration-dependent manner.[3]

### **In Vivo Studies**

In vivo studies in animal models have demonstrated the melanogenic effects of Dersimelagon.

Table 2: In Vivo Effects of Dersimelagon

| Animal Model       | Dosing                | Observed Effect                                                                  | Reference |
|--------------------|-----------------------|----------------------------------------------------------------------------------|-----------|
| Ay/a Mice          | ≥0.3 mg/kg/day (oral) | Significant darkening of coat color.                                             | [3]       |
| Cynomolgus Monkeys | ≥1 mg/kg/day (oral)   | Significant skin pigmentation, which was reversible upon cessation of treatment. | [3]       |



# **Clinical Development**

Dersimelagon has undergone Phase 1 and Phase 2 clinical trials, with ongoing Phase 3 studies.

## Phase 1 Clinical Trial (NCT02834442)

A first-in-human, double-blind, placebo-controlled study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of Dersimelagon.[9][10]

Table 3: Summary of Pharmacokinetic Parameters of Dersimelagon in Healthy Volunteers (Multiple Ascending Doses)

| Dose   | Tmax (median, hours) | t <sub>1</sub> / <sub>2</sub> (mean, hours) |
|--------|----------------------|---------------------------------------------|
| 30 mg  | 4.0                  | 10.56                                       |
| 90 mg  | 5.0                  | 14.15                                       |
| 150 mg | 4.0                  | 15.68                                       |
| 300 mg | 4.0                  | 18.97                                       |
| 450 mg | 4.0                  | 17.84                                       |

Data from the first-in-human study. Tmax and t<sub>1</sub>/<sub>2</sub> are reported on Day 14.[11]

Dersimelagon was generally well-tolerated, with the most common treatment-emergent adverse events being lentigo (formation of small, pigmented spots on the skin) and skin hyperpigmentation.[9][10]

# Phase 2 Clinical Trial (ENDEAVOR - NCT03520036)

A Phase 2, multicenter, randomized, placebo-controlled study evaluated the efficacy and safety of Dersimelagon in patients with EPP or XLP.[1][9]

Table 4: Efficacy Results from the ENDEAVOR Study (16 weeks of treatment)



| Endpoint                                                          | Placebo | Dersimelagon 100<br>mg QD             | Dersimelagon 300<br>mg QD             |
|-------------------------------------------------------------------|---------|---------------------------------------|---------------------------------------|
| Change from baseline in time to first prodromal symptom (minutes) | +20.2   | +74.0 (p=0.008 vs<br>placebo)         | +82.7 (p=0.003 vs<br>placebo)         |
| Reduction in total number of pain events                          | -       | 60% reduction<br>(p=0.027 vs placebo) | 50% reduction<br>(p=0.028 vs placebo) |

Data from the ENDEAVOR Phase 2 trial.[1][12]

The study demonstrated that both 100 mg and 300 mg daily doses of Dersimelagon significantly increased the duration of symptom-free sunlight exposure in patients with EPP or XLP.[1]

# **Ongoing Clinical Trials**

A Phase 3 clinical trial program, including the INSPIRE study (NCT04402489), is currently underway to further evaluate the long-term safety and efficacy of Dersimelagon in a larger patient population, including adolescents.

**Experimental Workflow for Clinical Trials:** 





Click to download full resolution via product page

Caption: General workflow for a randomized controlled trial of Dersimelagon.

### Conclusion

**Dersimelagon Phosphate** represents a significant advancement in the potential treatment of erythropoietic protoporphyrias. Its novel, oral formulation and selective mechanism of action offer a promising approach to improving the quality of life for patients suffering from these debilitating photosensitive disorders. The robust preclinical data and positive results from Phase 1 and 2 clinical trials support its continued development. The ongoing Phase 3 studies will be crucial in further establishing the long-term safety and efficacy profile of this innovative therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Dersimelagon in Erythropoietic Protoporphyrias PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanogenic effect of dersimelagon (MT-7117), a novel oral melanocortin 1 receptor agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of MT-7117 (Dersimelagon Phosphoric Acid): A Novel, Potent, Selective, and Nonpeptidic Orally Available Melanocortin 1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Melanogenic effect of dersimelagon (MT-7117), a novel oral melanocortin 1 receptor agonist PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Paper: Erythropoietic Protoporphyria: Phase 2 Clinical Trial Results Evaluating the Safety and Effectiveness of Dersimelagon (MT-7117), an Oral MC1R Agonist [ash.confex.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Discovery and Synthesis of Dersimelagon Phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860313#discovery-and-synthesis-of-dersimelagon-phosphate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com